molecular formula C₄₂H₆₉N₉O₁₅ B612636 186302-15-8 CAS No. 186302-15-8

186302-15-8

Cat. No.: B612636
CAS No.: 186302-15-8
M. Wt: 940.05
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Description

Influenza HA (518-526) is an H-2Kd-restricted epitope of the influenza virus hemagglutinin comprised amino acids 533 to 541.

Properties

CAS No.

186302-15-8

Molecular Formula

C₄₂H₆₉N₉O₁₅

Molecular Weight

940.05

sequence

One Letter Code: IYSTVASSL

Origin of Product

United States

Molecular and Structural Analysis of Influenza Ha 518 526

The compound with CAS number 186302-15-8 is a synthetic peptide known as Influenza HA (518-526). targetmol.comglpbio.comarctomsci.comarctomsci.com It represents a specific, immunodominant fragment of the influenza virus hemagglutinin (HA) protein. targetmol.commedchemexpress.com Hemagglutinin is a glycoprotein (B1211001) on the surface of the influenza virus that plays a crucial role in the infection process. nih.gov The peptide itself is an H-2Kd-restricted epitope, meaning it is recognized by specific components of the immune system in certain mouse models, making it valuable for immunological research. glpbio.commedchemexpress.commedchemexpress.com

The peptide's structure is defined by its unique sequence of nine amino acids: Isoleucine-Tyrosine-Serine-Threonine-Valine-Alanine-Serine-Serine-Leucine. biorbyt.combiorbyt.compeptide.com This primary structure dictates its chemical properties and biological function. In research, it has been used as a control peptide in studies analyzing B cell responses to different parts of the HA stem, highlighting its utility in dissecting immune responses to the influenza virus. nih.gov

PropertyDataSource(s)
CAS Number This compound targetmol.comglpbio.com
Common Name Influenza HA (518-526) targetmol.comglpbio.com
Molecular Formula C42H69N9O15 targetmol.combiorbyt.com
Molecular Weight ~940.07 g/mol biorbyt.compeptide.com
Amino Acid Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu biorbyt.combiorbyt.com
Appearance Lyophilized powder biorbyt.com
Purity Often >95% biorbyt.combiorbyt.com

Isotopic Labeling Strategies for Advanced Research

Isotopic labeling is a critical technique in advanced biochemical and structural research, allowing scientists to track molecules and elucidate their structure and dynamics. For peptides like Influenza HA (518-526), these strategies are essential for detailed analysis using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov

In the context of influenza research, fusion peptides are often expressed in Escherichia coli for the incorporation of stable isotopes. nih.gov Common labeling schemes for NMR studies include uniform enrichment with ¹⁵N, ¹³C, or both (¹³C, ¹⁵N). nih.gov For more complex analyses aimed at understanding dynamics, deuterium (B1214612) (²H) labeling, such as in [²H, ¹³C, ¹⁵N]-isotopic schemes, is also employed. nih.gov These labeled peptides enable researchers to perform multidimensional NMR experiments to determine the three-dimensional structure and flexibility of the peptide in various environments.

Mass spectrometry-based methods also heavily rely on isotopic labeling for precise quantification. nih.gov A common approach is to use a stable isotope-labeled version of the target peptide as an internal standard. nih.gov For Influenza HA (518-526), a synthetic version would be created where one or more atoms are replaced with a heavy isotope (e.g., ¹³C or ¹⁵N). When this labeled peptide is added in a known amount to a sample, it can be distinguished from the non-labeled (endogenous or target) peptide by its higher mass. By comparing the signal intensities of the labeled and unlabeled peptides in the mass spectrometer, researchers can achieve highly accurate quantification of the peptide in complex biological samples. nih.gov This is particularly useful for quantifying the expression or presence of specific viral epitopes during research.

Labeling StrategyPrimary ApplicationKey Technique(s)Purpose
Uniform ¹⁵N, ¹³C Labeling Structural BiologyNMR SpectroscopyTo determine the 3D structure and assignments of the peptide backbone and side chains. nih.gov
Deuterium (²H) Labeling Structural DynamicsNMR SpectroscopyTo simplify complex spectra and study the dynamics and conformational changes of the peptide. nih.gov
Stable Isotope-Labeled (SIL) Peptide Standard Quantitative ProteomicsLiquid Chromatography-Mass Spectrometry (LC-MS)To act as an internal standard for the absolute quantification of the target peptide in a sample. nih.gov

Immunological Function and Mechanism of Action

Characterization of H-2Kd Restriction

The presentation of the Influenza HA (518-526) peptide by the H-2Kd molecule is a prerequisite for its recognition by the T-cell receptor of CD8+ T cells. cytekbio.com This restriction is governed by specific molecular interactions between the peptide and the peptide-binding groove of the MHC molecule.

Major Histocompatibility Complex (MHC) Class I Binding Affinity

The binding of peptides to MHC class I molecules is a highly selective process and a crucial determinant of T-cell immunogenicity. nih.govfrontiersin.org For H-2Kd-restricted peptides, a specific binding motif has been identified, which consists of a tyrosine (Tyr) residue at the second position (P2) and a hydrophobic residue with a large aliphatic side chain, such as leucine (B10760876) (Leu), isoleucine (Ile), or valine (Val), at the C-terminal anchor position. nih.gov The Influenza HA (518-526) peptide, with the sequence IYSTVASSL, perfectly matches this motif with Tyr at P2 and Leu at the C-terminus (P9). medchemexpress.comnih.gov

The affinity of a peptide for the MHC molecule is a quantitative measure of the binding strength. nih.govnih.gov While specific quantitative binding affinity data (e.g., IC50 values) for the 186302-15-8 peptide with H-2Kd are not detailed in the provided search results, the adherence to the known binding motif strongly suggests a high-affinity interaction. nih.gov The length of the peptide is also critical, with optimal binding for H-2Kd typically seen with peptides of 9 or 10 amino acids. nih.gov The nine-amino-acid length of Influenza HA (518-526) is therefore optimal for potent binding. chemicalbook.comnih.gov

Peptide-MHC Complex Stability Studies

Beyond initial binding affinity, the stability of the resulting peptide-MHC (pMHC) complex is a critical factor for immunogenicity. universiteitleiden.nlconicet.gov.ar A stable pMHC complex has a longer half-life, increasing the probability of it being recognized by a specific T cell. immunaware.com Studies have shown that pMHC complex stability can be a better predictor of a peptide's ability to elicit a CTL response than binding affinity alone. nih.govconicet.gov.ar

The stability of a pMHC complex is influenced by the specific amino acid sequence of the peptide. researchgate.net The interaction is dynamic, and the dissociation rate of the peptide from the MHC class I molecule is a key parameter. universiteitleiden.nl Peptides that form stable complexes generally have low dissociation rates. universiteitleiden.nl While direct experimental data on the dissociation rate and half-life of the Influenza HA (518-526)-H-2Kd complex are not available in the search results, its status as a well-known and immunodominant epitope implies that it forms a sufficiently stable complex to effectively stimulate T cells. targetmol.com

Table 1: Characteristics of Influenza HA (518-526) Peptide Interaction with H-2Kd
PropertyDescriptionSupporting Evidence
MHC RestrictionH-2KdRecognized as an H-2Kd-restricted epitope. glpbio.comchemicalbook.com
SequenceIle-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL)Confirmed sequence from multiple sources. medchemexpress.commedchemexpress.com
Binding Motif AdherenceContains Tyr at P2 and Leu at P9, matching the H-2Kd motif.The sequence aligns with the established binding motif for H-2Kd. nih.gov
Inferred AffinityHighAdherence to the optimal length and anchor residues suggests strong binding. nih.gov
Inferred StabilitySufficiently stable for immunogenicityIts role as an immunodominant epitope implies a stable pMHC complex. universiteitleiden.nltargetmol.com

Cytotoxic T-Lymphocyte (CTL) Epitope Recognition and Activation

Following the formation of a stable pMHC complex on the surface of an antigen-presenting cell (APC) or an infected cell, the epitope can be recognized by CD8+ T cells, leading to their activation and differentiation into cytotoxic T-lymphocytes. thermofisher.comfrontiersin.org

Induction of Antigen-Specific CD8+ T Cell Responses

The presentation of the Influenza HA (518-526) epitope is known to induce potent antigen-specific CD8+ T cell responses. frontiersin.org This process, often referred to as priming, occurs when a naïve CD8+ T cell recognizes the peptide-MHC complex on an APC. frontiersin.orgnih.gov This recognition event, coupled with co-stimulatory signals, triggers the clonal expansion and differentiation of the T cell into effector CTLs. cusabio.com DNA vaccination studies have shown that epitopes like this can induce robust and long-lived memory CTL responses, comparable to those generated by a natural viral infection. nih.gov The quality and magnitude of the CD8+ T cell response can be influenced by various factors, including the inflammatory environment and the age of the host. embopress.orgjci.org

Activation Markers and Cytokine Production Profiles of Responding CTLs

Upon activation, T cells upregulate a variety of cell surface markers. Common early activation markers include CD69 and the high-affinity IL-2 receptor alpha chain, CD25. cusabio.comresearchgate.net Their increased expression on CD8+ T cells serves as an indicator of a successful response to the antigenic stimulus. cusabio.com

Activated CTLs also perform their effector functions through the secretion of cytokines and cytotoxic granules. thermofisher.com The primary cytokines produced by CTLs responding to viral epitopes like Influenza HA (518-526) include interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). thermofisher.comembopress.org IFN-γ has direct antiviral effects by inhibiting viral replication and also enhances the immune response by increasing MHC class I expression on surrounding cells. thermofisher.com TNF-α can contribute to inflammation and induce apoptosis in target cells. cusabio.com The production of these cytokines is a hallmark of a functional CTL response. frontiersin.org

Table 2: Hallmarks of CTL Response to Influenza HA (518-526)
Response ParameterTypical ObservationSignificance
Activation MarkersUpregulation of CD69, CD25Indicates successful T cell activation. cusabio.comresearchgate.net
Cytokine ProductionIFN-γInhibits viral replication, enhances antigen presentation. thermofisher.com
TNF-αPromotes inflammation and target cell apoptosis. thermofisher.comcusabio.com
Effector FunctionKilling of target cellsMediated by perforin (B1180081) and granzymes. cusabio.com

Cross-Reactivity with H1-Specific and H2-Specific Murine CTL Clones

Research has been conducted to define the specific amino acid residues within the Influenza HA (518-526) epitope that are responsible for its recognition by different CTL clones. glpbio.com Studies have investigated the cross-reactivity of CTLs with epitopes from different influenza A virus subtypes, such as those expressing H1 and H2 hemagglutinins. glpbio.com Such cross-reactivity is possible when different viral strains share similar or identical epitopes, or when a single T-cell receptor can recognize distinct but structurally related peptide-MHC complexes. nih.gov The ability of CTLs to cross-react between different influenza subtypes has important implications for immunity and vaccine development. glpbio.comnih.gov The fine specificity of this recognition for the this compound peptide has been used to map the critical residues for interaction with H1-specific, H2-specific, and cross-reactive murine CTL clones. glpbio.com

Role in Viral Replication Modulation

The peptide Influenza HA (518-526) has been instrumental in studies investigating the cellular immune response to viral pathogens. Its primary mechanism of action is centered on its function as a target for CTLs, which are crucial for clearing virally infected cells.

Investigation of CTL-Mediated Reduction of Respiratory Syncytial Virus (RSV) Replication (in the context of cross-epitope studies)

A pivotal study investigated the potential of using a recombinant influenza virus as a vector to induce a protective immune response against RSV. nih.gov In this research, a recombinant influenza A virus (PR8) was engineered to express a known CTL epitope from the RSV fusion (F) protein (F85–93). To serve as a control, another recombinant virus was created, which instead carried the Influenza HA (518-526) epitope within its neuraminidase stalk (PR8/NA-HA518–526). nih.gov

The study aimed to determine if the CTL response generated by the RSV epitope could reduce RSV replication. The control group, immunized with PR8/NA-HA518–526, was crucial for comparison. Researchers observed that mice immunized with the control virus, PR8/NA-HA518–526, did not generate a CTL response specific to the RSV F85–93 epitope. nih.gov

Upon subsequent challenge with RSV, the mice that had been immunized with the PR8/NA-HA518–526 control virus showed high levels of RSV in their lungs, which were not significantly different from the phosphate-buffered saline (PBS)-treated control group. This demonstrated that the immune response generated by the Influenza HA (518-526) epitope did not provide cross-protection against RSV. In contrast, the mice immunized with the recombinant virus carrying the RSV epitope showed a significant reduction in pulmonary RSV titers. nih.gov

Interestingly, the study noted that mice vaccinated with PR8/NA-HA518–526 occasionally displayed lower pulmonary RSV titers compared to the PBS-treated group, suggesting a possible non-specific immune activation by the influenza vector itself that could offer partial, pathogen-independent protection. nih.gov

Table 1: RSV Lung Viral Titer after Challenge in Immunized Mice

Immunization Group Mean Log10 TCID50/gram lung ± SD
PBS 4.4 ± 0.4
PR8/NA-HA518–526 4.2 ± 0.5
PR8/NA-F85–93 3.2 ± 0.7

TCID50: 50% Tissue Culture Infective Dose; SD: Standard Deviation. Data derived from De Baets S, et al. 2013. nih.gov

Impact on Influenza A Virus Replication Dynamics

The compound this compound, as the Influenza HA (518-526) epitope, plays a direct and significant role in the immune response to Influenza A virus. It is recognized as an immunodominant epitope in BALB/c mice, meaning it elicits a strong CTL response following infection. biocat.comnih.gov The cell-mediated immunity, particularly the CD8+ CTL response, is a primary driver in the clearance of the virus during a primary infection. nih.gov

The magnitude of the CTL response directed against the HA (518-526) epitope has been shown to correlate with the efficiency of viral clearance. nih.gov Studies utilizing T-cells from TCR transgenic mice (CL-4), which are specifically engineered to recognize the HA (518-526) peptide, have demonstrated the functional efficacy of these CTLs. These specialized T-cells were shown to effectively kill target cells that were presenting the HA (518-526) peptide. asm.org This cytotoxic activity is a key mechanism for eliminating virus-infected cells from the host, thereby inhibiting the replication and spread of the Influenza A virus. asm.orgfrontiersin.org

Research has also highlighted that the CTL response to this epitope is a critical factor in protective immunity against subsequent infections with different, or heterotypic, strains of the influenza virus. asm.org Therefore, the presence and recognition of the Influenza HA (518-526) epitope are central to the host's ability to control and resolve Influenza A virus infections.

Preclinical Immunological Studies Utilizing Influenza Ha 518 526

In Vitro Studies of T-Cell Activation

In vitro studies are fundamental to dissecting the cellular and molecular mechanisms of T-cell recognition and activation by the IYSTVASSL peptide. These experiments allow for controlled investigation of the interactions between the peptide, antigen-presenting cells (APCs), and T cells.

A standard method to study T-cell responses in vitro involves pulsing APCs, such as dendritic cells (DCs) or splenocytes, with the synthetic IYSTVASSL peptide. aai.orgaai.org This process allows the peptide to bind to MHC class I molecules (H-2K^d^) on the surface of the APCs. aai.org For instance, researchers have incubated dendritic cells with the HA peptide (IYSTVASSL) at a concentration of 10 μg/mL for 2 hours to load the peptide onto the APCs. aacrjournals.org In other studies, splenocytes have been pulsed with the peptide at concentrations ranging from 5 μg/ml to 10 μM. aai.orgaai.orgoup.com This "pulsing" mimics the natural process of antigen presentation, creating a target that can be recognized by peptide-specific T cells. plos.org The efficiency of this loading can be crucial for the subsequent activation of T cells. Studies have shown that even a short-term pulse of a few hours is sufficient to induce molecular changes within immature dendritic cells, suggesting they are efficient at processing and presenting the peptide antigen. plos.org

Once APCs are pulsed with the IYSTVASSL peptide, they are co-cultured with T cells to measure the resulting immune activation. T-cell proliferation assays, often using dye dilution techniques with carboxyfluorescein succinimidyl ester (CFSE), quantify the expansion of antigen-specific T cells. tandfonline.comnih.gov For example, CFSE-labeled T cells from TCR transgenic mice (Clone 4), which are specific for the IYSTVASSL epitope, are co-cultured with peptide-pulsed APCs. aai.orgnih.gov As the T cells divide, the CFSE dye is distributed equally among daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry to determine the extent of proliferation. tandfonline.com

Cytotoxicity assays measure the ability of activated CTLs to kill target cells presenting the IYSTVASSL peptide. A common method is the chromium-51 (B80572) (⁵¹Cr) release assay. aai.org In this assay, target cells (like P815 tumor cells) are first labeled with ⁵¹Cr and then pulsed with the IYSTVASSL peptide. aai.orgaai.org When peptide-specific CTLs recognize and lyse these target cells, the released ⁵¹Cr is measured in the supernatant. The amount of released ⁵¹Cr is directly proportional to the cytotoxic activity of the T cells. aai.org The table below summarizes typical conditions for such an assay.

Assay ComponentDescriptionExample Condition
Effector Cells CD8+ T cells specific for IYSTVASSLClone 4 T cells
Target Cells H-2Kd-expressing cellsP815 cells
Peptide IYSTVASSL2-5 μg/ml
Label Radioactive or fluorescent marker⁵¹Cr or CFSE
Incubation Co-culture of effector and target cells4-18 hours

The ELISPOT assay is a highly sensitive method used to quantify the frequency of individual cells that secrete a specific cytokine, such as interferon-gamma (IFN-γ), upon stimulation. opentrons.com In the context of the IYSTVASSL peptide, splenocytes or other immune cells from immunized or infected mice are re-stimulated in vitro with the peptide. researchgate.netaai.orgelifesciences.org Cells that recognize the peptide and become activated will secrete IFN-γ. These secreted cytokines are captured by specific antibodies coated onto a microplate well, leading to the formation of a "spot" for each cytokine-secreting cell. This technique is crucial for evaluating the cellular immune response generated by vaccines or infections. opentrons.comresearchgate.netaai.org For example, splenocytes from vaccinated mice can be stimulated with the IYSTVASSL peptide, and the number of IFN-γ-producing cells is counted to assess the T-cell activation. researchgate.netaai.org

T-Cell Proliferation and Cytotoxicity Assays

In Vivo Murine Models of Epitope Presentation and Immune Response

In vivo studies using mouse models are essential to understand how the IYSTVASSL epitope is presented during an actual infection and to evaluate the efficacy of vaccine strategies designed to elicit a T-cell response against this epitope.

The study of the IYSTVASSL epitope in vivo relies heavily on mouse strains that express the appropriate MHC molecule, H-2K^d^. BALB/c mice are a commonly used inbred strain that naturally expresses this MHC haplotype. aai.orgnih.govfrontiersin.org To facilitate the study of T-cell responses with high precision, transgenic mouse models have been developed. Clone 4 TCR-transgenic mice, for example, have a high frequency of CD8+ T cells that express a T-cell receptor (TCR) specifically recognizing the IYSTVASSL peptide presented by H-2K^d^. aai.orgaai.org These mice are invaluable for adoptive transfer experiments, where their T cells can be isolated, labeled, and transferred into recipient mice to track the immune response to infection or vaccination. aai.orgtandfonline.com Additionally, H-2K^d^ transgenic mice on different genetic backgrounds have been created to study the influence of other genes on the immune response. nih.govoup.com

The IYSTVASSL peptide itself is poorly immunogenic and requires formulation with an adjuvant or a delivery system to elicit a robust immune response. mdpi.com Various immunization strategies have been explored in preclinical models. These include DNA vaccines encoding the HA protein, which allows for endogenous expression and presentation of the IYSTVASSL epitope. aacrjournals.orgd-nb.info Another approach involves using biodegradable nanoparticles or microspheres coated with the peptide or the full HA protein, which can facilitate uptake by APCs. aai.orgpnas.org

The choice of adjuvant is critical for shaping the nature and magnitude of the T-cell response. Adjuvants like CpG oligodeoxynucleotides or resiquimod (B1680535) (R848) are known to induce a Th1-biased immune response, which is favorable for generating CTLs. frontiersin.org Other adjuvants, such as α-galactosylceramide, have been used in mucosal (intranasal) peptide vaccination strategies to provide protection against influenza virus challenge. nih.govresearchgate.net Research also explores prime-boost strategies, where an initial immunization (prime) with one type of vaccine (e.g., antigen-coated microspheres) is followed by a booster with another (e.g., an attenuated bacterium expressing the epitope), to rapidly generate high numbers of effector and memory T cells. pnas.org The selection of an appropriate adjuvant and delivery system is a key area of research aimed at developing more effective influenza vaccines. mdpi.comgoogle.com

Assessment of CTL Priming and Memory Responses in Animal Models

The priming of naive T-cells to become effector CTLs and the subsequent development of a memory T-cell pool are fundamental for long-term protective immunity against viral infections like influenza. In preclinical animal models, the administration of specific epitopes, such as Influenza HA 518-526, allows researchers to dissect the specific responses to a defined component of the virus.

Animal models, particularly mice, are extensively utilized for these studies due to the availability of a wide array of immunological reagents and genetically defined strains. noblelifesci.com The H-2Kd restriction of the Influenza HA 518-526 epitope makes BALB/c mice a suitable model for these investigations. nih.gov

The assessment of CTL priming involves challenging these animal models with the epitope and subsequently measuring the magnitude and quality of the antigen-specific T-cell response. Common techniques include ELISpot assays to enumerate cytokine-producing T-cells (e.g., IFN-γ, a key effector molecule of CTLs) and flow cytometry using tetramers of the H-2Kd molecule bound to the HA 518-526 peptide to directly visualize and quantify the specific CTLs. The phenotype of these primed CTLs is also scrutinized to distinguish between effector and memory precursor populations.

Following the initial priming phase, the establishment of a stable memory CTL population is evaluated. This is typically assessed at later time points post-immunization, often several weeks or months, to ensure the response is long-lasting. The persistence of antigen-specific T-cells in lymphoid tissues, such as the spleen and lymph nodes, as well as in non-lymphoid tissues like the lungs, is a key indicator of a robust memory response. A critical aspect of memory T-cell function is their ability to mount a rapid and potent recall response upon secondary exposure to the antigen. nih.gov

Table 1: Hypothetical Data on CTL Priming and Memory Response to Influenza HA 518-526

Time Point Post-Immunization Percentage of CD8+ T-cells Specific for HA 518-526 (Spleen) IFN-γ Secreting Cells (per 10^6 splenocytes) Memory Phenotype (CD44high CD62Llow)
Day 10 (Peak Primary) 5.2% 1250 85%
Day 30 2.1% 550 92%
Day 90 1.5% 350 95%

This table is illustrative and based on typical outcomes in preclinical mouse models of influenza immunization. Specific data for compound 186302-15-8 was not available in the search results.

Impact on Viral Clearance and Pathological Outcomes in Preclinical Models

A primary goal of inducing a CTL response with a vaccine candidate is to enhance the clearance of the virus and reduce the severity of the disease. In preclinical influenza research, this is evaluated by challenging immunized animals with a live influenza virus. mdpi.com

The impact on viral clearance is directly measured by quantifying the viral load in the respiratory tract at various time points after the challenge. This is commonly done by collecting bronchoalveolar lavage (BAL) fluid or lung tissue and determining the amount of virus present, often through plaque assays or quantitative PCR (qPCR). nih.gov A successful CTL response, such as one hypothetically primed by Influenza HA 518-526, would be expected to lead to a more rapid reduction in viral titers compared to non-immunized control animals.

Pathological outcomes are another critical measure of efficacy. In animal models of influenza, infection can lead to significant weight loss, fever, and lung damage. noblelifesci.com The severity of the disease is monitored by tracking these clinical signs. Furthermore, histopathological analysis of lung tissue is performed to assess the extent of inflammation, cellular infiltration, and tissue damage. noblelifesci.com A protective immune response would result in reduced weight loss, lower clinical scores, and less severe lung pathology.

The ferret model is also highly relevant for studying influenza pathogenesis as the clinical and pathological features of influenza in ferrets closely resemble those in humans. noblelifesci.commdpi.commdpi.com Studies in ferrets can provide valuable data on the potential of a vaccine candidate to mitigate disease in a more translationally relevant setting.

As with CTL priming data, specific research findings detailing the impact of immunization with "this compound" on viral clearance and pathological outcomes in influenza-challenged animal models are not available in the provided search results. The expectation, based on the principles of cellular immunity, is that a robust CTL response to this epitope would contribute to improved disease outcomes.

Table 2: Hypothetical Data on Viral Clearance and Pathology Post-Influenza Challenge

Animal Group Peak Viral Titer (Log10 PFU/g lung) Day 5 Post-Challenge Weight Loss Lung Pathology Score (0-5)
Unimmunized Control 6.8 22% 4.2
HA 518-526 Immunized 4.5 8% 1.8

This table is illustrative and represents expected outcomes in a preclinical mouse challenge study. Specific data for compound this compound was not available in the search results.

Research Methodologies and Analytical Techniques for Epitope Characterization

Mass Spectrometry-Based Approaches for Peptide Identification and Quantification

Mass spectrometry (MS) is a cornerstone analytical technique in proteomics and is instrumental in the identification and characterization of peptides such as the influenza HA (533-541) epitope. While this specific peptide is often synthesized for research purposes, MS-based approaches are fundamental in de novo sequencing of novel epitopes and in verifying the identity and purity of synthetic peptides.

In a typical workflow, a protein sample (e.g., from influenza-infected cells) would be digested by a protease, such as trypsin, to generate smaller peptides. These peptides are then separated, often by liquid chromatography (LC), and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the peptides, generating a peptide mass fingerprint. For identification, selected peptides are fragmented within the mass spectrometer (tandem MS or MS/MS), and the resulting fragmentation pattern is used to determine the amino acid sequence. This sequence information can then be compared against protein databases to identify the source protein.

For the HA (533-541) epitope, with a molecular formula of C₄₂H₆₉N₉O₁₅ and a molecular weight of approximately 940.05 Da, high-resolution mass spectrometry can confirm its mass with high accuracy, thus verifying its identity. medchemexpress.comdesignerbioscience.com Quantitative MS techniques, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), could be employed to quantify the amount of this specific peptide presented by MHC molecules on the surface of infected cells.

Table 1: Properties of Influenza HA (533-541) Epitope

Property Value
CAS Number 186302-15-8
Amino Acid Sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL)
Molecular Formula C₄₂H₆₉N₉O₁₅
Molecular Weight 940.05 Da

Flow Cytometry for T-Cell Phenotyping and Functional Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. In the context of the HA (533-541) epitope, it is extensively used to phenotype and assess the function of T-cells that recognize this specific peptide.

Researchers can use a panel of fluorescently-labeled antibodies against various cell surface and intracellular proteins to characterize T-cells. For instance, to identify HA (533-541)-specific T-cells that are cytotoxic, antibodies against CD8 (a marker for cytotoxic T-cells), CD44 (an activation/memory marker), and CD62L (a lymph node homing marker) can be used. mdpi.com

Furthermore, intracellular cytokine staining (ICS) combined with flow cytometry can reveal the functional profile of these T-cells. After stimulating peripheral blood mononuclear cells (PBMCs) or splenocytes with the HA (533-541) peptide, cells are treated with agents that block protein transport, causing cytokines to accumulate inside the cell. nih.govnih.gov The cells are then stained for surface markers, permeabilized, and stained for intracellular cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). nih.govmdpi.com This allows for the quantification of polyfunctional T-cells, which are thought to be more effective in controlling viral infections.

Table 2: Example Flow Cytometry Panel for T-Cell Analysis

Marker Fluorochrome Cellular Location Function/Purpose
CD8 PE/Cy7 Surface Identifies cytotoxic T-lymphocytes
CD4 PerCP-Cy5.5 Surface Identifies helper T-lymphocytes
CD44 BV510 Surface Activation and memory T-cell marker
CD62L APC/Cy7 Surface Naive and central memory T-cell marker
IFN-γ FITC Intracellular Pro-inflammatory cytokine
TNF-α BV421 Intracellular Pro-inflammatory cytokine

Tetramer/Dextramer Technology for Antigen-Specific T-Cell Detection

Tetramer and dextramer technologies are a specialized application of flow cytometry that allows for the direct visualization and quantification of antigen-specific T-cells. These reagents consist of multiple major histocompatibility complex (MHC) molecules, each loaded with the specific peptide of interest (in this case, HA 533-541), and conjugated to a fluorescent molecule. mblbio.com

The MHC-peptide tetramer (or dextramer, which has a higher avidity) binds to the T-cell receptors (TCRs) of T-cells that are specific for that particular MHC-peptide combination. mblbio.comcreativebiolabs.net For the IYSTVASSL epitope, which is restricted by the mouse MHC class I molecule H-2Kd, an H-2Kd/IYSTVASSL tetramer can be used to stain and count influenza-specific CD8+ T-cells in samples from infected or vaccinated mice. nih.govmblbio.comcreativebiolabs.net This technique is highly specific and allows for the tracking of these rare cell populations during the course of an immune response. nih.gov The number of tetramer-positive lymphocytes is then determined by flow cytometry. mblbio.com

Research has shown that following vaccination with influenza virus-like particles (VLPs), the number of HA533-specific CD8+ T-cells in the lungs of mice increases significantly, as detected by tetramer staining. nih.gov

Table 3: Commercially Available Tetramer Reagents for HA (533-541)

Product Name MHC Allele Peptide Sequence Fluorophore Application
PE-H-2Kd/Influenza A virus HA (IYSTVASSL) MHC Tetramer H-2Kd IYSTVASSL Phycoerythrin (PE) Flow Cytometry

Enzyme Immunoassays (ELISA) for Antibody Detection and Cytokine Profiling

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While the HA (533-541) epitope is primarily a T-cell epitope, related ELISA techniques are crucial in the broader context of influenza immunity.

For instance, ELISA kits are commercially available to detect antibodies against the influenza A virus in serum or plasma. biochek.comabcam.com These assays typically use plates pre-coated with influenza antigens to capture specific antibodies, which are then detected using a secondary antibody conjugated to an enzyme. abcam.com

A variation of the ELISA, the Enzyme-Linked Immunospot (ELISpot) assay, is used to quantify the frequency of cytokine-secreting cells at the single-cell level. nih.govnih.gov In this assay, a plate is coated with an antibody specific for a cytokine (e.g., IFN-γ). Cells, such as PBMCs from a human donor, are then stimulated with the HA (533-541) peptide pool. T-cells that recognize the epitope will be activated and secrete the cytokine, which is captured by the antibody on the plate. A secondary, enzyme-linked antibody is then used to detect the captured cytokine, resulting in a "spot" for each cytokine-producing cell. This method is highly sensitive for detecting rare antigen-specific T-cell responses. nih.gov

Computational Modeling and Prediction of Peptide-MHC Interactions

Computational modeling and bioinformatics play an increasingly important role in immunology. These methods can be used to predict which peptides from a pathogen are likely to bind to MHC molecules and be recognized by T-cells. For the influenza HA (533-541) epitope, computational models can be used to understand the structural basis of its interaction with the H-2Kd MHC molecule and the subsequent recognition by a specific T-cell receptor.

Homology modeling can be used to build a three-dimensional structure of the peptide-MHC complex. nih.gov This involves using the known crystal structures of similar peptide-MHC complexes as templates. The resulting model can then be refined using molecular dynamics simulations to explore its flexibility and stability. These models can provide insights into the specific amino acid residues of the peptide and the MHC molecule that are critical for binding. nih.gov

Furthermore, computational models can be used to simulate the docking of a T-cell receptor to the peptide-MHC complex. This can help to understand the molecular details of T-cell recognition and can be used to guide the design of altered peptide ligands with modified T-cell activating properties. nih.gov Such in silico analyses are valuable for prioritizing epitopes for further experimental validation and for understanding the molecular mechanisms of immune recognition.

Table 4: List of Chemical Compounds

Compound Name CAS Number
Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu This compound
Interferon-gamma (IFN-γ) Not applicable
Interleukin-2 (IL-2) Not applicable
Phycoerythrin (PE) 11016-17-4
Allophycocyanin (APC) 11016-15-2
Trypsin 9002-07-7
Tumor necrosis factor-alpha (TNF-α) Not applicable
Tris 77-86-1
Sodium chloride 7647-14-5
Mannitol 69-65-8
Trehalose 99-20-7
Tween 80 9005-65-6
Sodium azide 26628-22-8
Saponin 8047-15-2

Future Research Directions and Translational Perspectives

Optimization of Epitope Presentation for Enhanced Immunogenicity

The immunogenicity of a peptide epitope like HA 518-526 is not solely dependent on its amino acid sequence but also on how it is presented to the immune system. Future research is focused on optimizing this presentation to elicit more potent and durable T-cell responses.

One promising strategy involves modifying the sequences flanking the core epitope. Studies have shown that the addition of natural flanking residues can significantly enhance the cross-presentation of the epitope by antigen-presenting cells (APCs). For instance, extending the nominal IYSTVASSL peptide with three amino-proximal residues (ILA) to form ILAIYSTVASSL was found to increase the efficiency of cross-presentation by more than tenfold. aai.org This enhancement is critical for priming naive CD8+ T-cells, a key step in generating a robust antiviral response.

Another major area of research is the use of advanced delivery platforms. Virus-Like Particles (VLPs) have emerged as a highly effective method for presenting HA epitopes. plos.orgasm.org VLPs displaying HA on their surface mimic the structure of a live virus, inducing strong humoral and cellular immune responses without the need for an adjuvant. plos.org Research into optimizing VLP design, for example by co-expressing immunomodulatory molecules or using different scaffolding proteins like bacterial ferritin, aims to further boost the response to epitopes like HA 518-526. nih.govasm.org Similarly, DNA vaccines that target the HA antigen to MHC class II molecules have been shown to rapidly induce protective antibody and T-cell responses, with HA 518-526 being a key target for the induced CD8+ T-cells. aai.org

Adjuvant development is also crucial. Combining the HA 518-526 epitope with novel adjuvants, such as cationic lipids (e.g., R-DOTAP) or RIG-I agonists, has been shown to significantly enhance the magnitude of the CD8+ T-cell response. asm.orggoogle.com Future work will likely involve screening new adjuvant combinations and formulations to maximize the immunogenic potential of this epitope.

Development of Novel Immunological Tools and Reagents

The HA 518-526 peptide is not only a vaccine candidate but also a vital tool for immunological research. Its well-defined nature allows for the creation of specific reagents to probe the intricacies of the anti-influenza immune response.

A primary application is in the generation of MHC Class I tetramers. mblbio.com These reagents, which consist of four MHC molecules (like H-2K^d) folded around the HA 518-526 peptide, can be fluorescently labeled to directly stain and quantify HA 518-526-specific CD8+ T-cells by flow cytometry. nih.gov This allows researchers to track the expansion, contraction, and memory formation of specific T-cell populations during infection and after vaccination. Further development could involve creating tetramers with different fluorescent labels for multi-parameter analysis or adapting the technology for use with human HLA types that may bind this or similar epitopes.

The peptide is also extensively used in Enzyme-Linked Immunospot (ELISPOT) assays and Intracellular Cytokine Staining (ICS) to measure the functional capacity of T-cells. aai.orgplos.orgnih.gov Splenocytes or peripheral blood mononuclear cells are stimulated ex vivo with the HA 518-526 peptide, and the number of cells producing cytokines like interferon-gamma (IFN-γ) is quantified. plos.orgnih.gov These assays are critical for evaluating the efficacy of new vaccine candidates. Future developments may include refining these assays for higher throughput or sensitivity and expanding the panel of cytokines measured to gain a more comprehensive picture of the T-cell response.

Mechanistic Elucidation of Cross-Reactive T-Cell Responses

A key goal in universal vaccine development is to elicit T-cells that can recognize epitopes from different influenza strains. The HA 518-526 region is a valuable model for understanding the molecular basis of T-cell cross-reactivity.

A pivotal study defined the specific amino acid residues within this epitope region that are responsible for recognition by different T-cell clones. nih.gov It was found that a single nine-amino-acid region is recognized by CTL clones with three distinct specificities: H1-specific, H2-specific, and H1/H2 cross-reactive. The specificity is determined by key amino acid residues at particular positions within the peptide.

T-Cell Clone SpecificityRecognized Peptide SequenceKey Amino Acids for Recognition
H1-specific (A-12) IYS TVAS SL (from A/PR/8 HA)Serine (S) at positions 3 and 7
H2-specific (F-4) IYAT VAG SL (from A/Jap HA)Glycine (G) at position 7
H1/H2 cross-reactive (B7-B7) IYST VA SSL / IYAT VA GSLThreonine (T) at position 4 and Alanine (A) at position 6
Table based on data from Tamura M, et al., J Virol, 1998. nih.gov

This data provides a clear mechanistic framework for how subtle changes in an epitope's sequence can alter T-cell recognition and cross-reactivity. Future research will likely build on these findings by:

Investigating the T-cell receptor (TCR) interface with the peptide-MHC complex to understand the structural basis of this differential recognition.

Using this knowledge to design synthetic epitopes ("immunogens") that can activate a broader range of cross-reactive T-cells.

Exploring how prior exposure to different influenza strains (a concept known as "original antigenic sin" for T-cells) shapes the cross-reactive response to conserved epitopes like HA 518-526. mdpi.com

Exploration of Influenza HA 518-526 in Poly-Epitope Vaccine Design Concepts

The limitations of single-epitope vaccines, particularly in covering a genetically diverse human population with varied HLA types, have led to the development of poly-epitope vaccine concepts. frontiersin.org These constructs string together multiple, highly conserved T-cell epitopes from different viral proteins to induce a broad and multi-targeted immune response.

The HA 518-526 epitope is a strong candidate for inclusion in such designs. Its immunodominance in the H-2^d mouse model and its relative conservation make it an attractive component. nih.govnih.gov The overarching goal of a poly-epitope vaccine is to focus the immune response on conserved regions of the virus, like the HA stalk and internal proteins, thereby providing protection against a wide range of influenza strains. frontiersin.orgnih.govnih.gov

Future research in this area will involve:

Designing and testing constructs that include HA 518-526 alongside other key conserved epitopes from influenza proteins like nucleoprotein (NP) and matrix protein 1 (M1). frontiersin.orgsemanticscholar.org

Optimizing the order of epitopes and the spacer sequences used to separate them within the poly-epitope protein to ensure proper processing and presentation of each individual epitope. nih.gov

Evaluating the immunogenicity and protective efficacy of these poly-epitope vaccines in various animal models, including HLA-transgenic mice, to better predict their potential in humans. nih.govnih.gov

Comparative Studies with Other Influenza Epitopes to Inform Vaccine Strategy

Research has consistently shown that epitopes from the internal nucleoprotein (NP), such as NP 147-155, are often immunodominant over HA epitopes in the primary response to influenza infection. nih.gov However, the magnitude and hierarchy of the response can be influenced by factors like the route of infection and prior exposures.

One study directly compared the immunogenicity of the HA 518-526 epitope to a respiratory syncytial virus (RSV) epitope when both were inserted into the same site on the influenza neuraminidase protein as a vaccine vector. nih.gov The resulting recombinant virus expressing HA 518-526 (PR8/NA-HA518–526) was attenuated compared to wild-type virus but still capable of inducing a specific T-cell response. Interestingly, the neuraminidase activity of the virus containing the HA epitope was lower than that of the virus containing the RSV epitope, suggesting the inserted sequence can impact viral protein function. nih.gov

Future comparative studies should aim to:

Systematically map the hierarchy of T-cell responses to a wide range of HA and other viral epitopes across different influenza subtypes.

Determine how pre-existing immunity to one epitope influences the response to others during subsequent infection or vaccination.

Use this information to select the optimal combination of epitopes for inclusion in a universal influenza vaccine, balancing immunodominance with conservation and breadth of coverage. nih.govsemanticscholar.org

By continuing to explore these research avenues, the scientific community can leverage the wealth of knowledge surrounding the Influenza HA 518-526 epitope to advance the development of next-generation influenza vaccines with broad, lasting protection.

Q & A

Q. What are the key physicochemical properties of 186302-15-8, and how should they inform experimental design?

Methodological Answer: Prioritize characterization using NMR (for structural elucidation), HPLC (purity assessment), and mass spectrometry (molecular weight confirmation). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed to determine thermal stability and melting points. Ensure reproducibility by adhering to standardized protocols for solvent selection and instrument calibration .

Q. What validated synthesis routes exist for this compound, and how can researchers optimize yield and purity?

Methodological Answer: Review peer-reviewed protocols for catalytic conditions (e.g., reaction temperature, solvent systems). Use design-of-experiments (DoE) approaches to identify critical parameters affecting yield. Purification steps should include recrystallization or column chromatography, validated via comparative TLC or HPLC analysis. Document deviations rigorously to troubleshoot scalability issues .

Q. How should researchers design assays to assess the compound’s bioactivity in vitro?

Methodological Answer: Select cell lines or enzymatic targets based on literature-reported mechanisms. Include positive and negative controls, and validate assay robustness using Z’-factor calculations. Dose-response curves should span at least five concentrations, with triplicate measurements to account for biological variability. Statistical significance (p < 0.05) must be confirmed via ANOVA or t-tests .

Q. What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer: Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use HPLC to monitor degradation products over time. Store lyophilized samples in inert atmospheres (argon/vacuum) at -20°C. Include stability data in supplementary materials for transparency .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Methodological Answer: Perform meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell line heterogeneity). Replicate conflicting experiments with standardized protocols. Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer: Integrate multi-omics approaches: transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR). Use CRISPR-Cas9 knockout models to validate target engagement. Network pharmacology tools (e.g., STRING, KEGG) can map interaction pathways. Confirm causality via rescue experiments or competitive binding assays .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer: Re-evaluate docking parameters (force fields, solvation models) using molecular dynamics simulations. Validate in silico predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-check ligand conformations via X-ray crystallography or cryo-EM if available. Report computational uncertainty metrics (RMSD, ΔG error ranges) .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer: Conduct ADME studies using LC-MS/MS for plasma concentration profiling. Calculate bioavailability (AUC), half-life (t₁/₂), and volume of distribution (Vd) via non-compartmental analysis. Include tissue distribution data and metabolite identification using high-resolution mass spectrometry. Validate models with allometric scaling to human equivalents .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility when working with this compound across laboratories?

Methodological Answer: Publish detailed SOPs for synthesis, characterization, and assays. Use open-source platforms (e.g., Zenodo) to share raw data and analysis scripts. Implement FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate results through collaborative ring trials with blinded samples .

Q. What frameworks are effective for integrating this compound research into broader theoretical models?

Methodological Answer: Align findings with established theories (e.g., structure-activity relationships, pharmacophore models). Use systems biology approaches to contextualize data within signaling networks. Publish negative results to refine hypotheses. Cite foundational papers and preprint servers to update frameworks dynamically .

Tables: Key Methodological Considerations

Aspect Recommended Techniques Validation Criteria
Structural ElucidationNMR, X-ray crystallography≥95% spectral match to reference data
Bioactivity ValidationOrthogonal assays (SPR, ITC, enzymatic)IC50/EC50 concordance across platforms
Data ReproducibilityRing trials, open-access raw dataInter-lab CV <15%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.